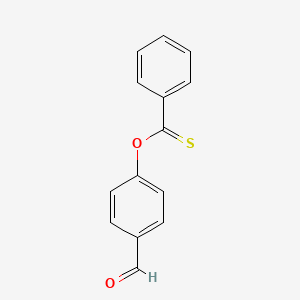

O-(4-Formylphenyl) benzenecarbothioate

Description

O-(4-Formylphenyl) benzenecarbothioate is a thioester derivative featuring a formylphenyl (-C₆H₄CHO) group attached via a sulfur atom to a benzoyl moiety. This compound is of interest in organic synthesis and materials science due to its dual functionality: the formyl group enables condensation reactions (e.g., Schiff base formation), while the thioester linkage offers unique electronic and reactivity profiles compared to oxygen esters or amides .

Properties

CAS No. |

681440-60-8 |

|---|---|

Molecular Formula |

C14H10O2S |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

O-(4-formylphenyl) benzenecarbothioate |

InChI |

InChI=1S/C14H10O2S/c15-10-11-6-8-13(9-7-11)16-14(17)12-4-2-1-3-5-12/h1-10H |

InChI Key |

QBKCZHOMDGLASC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)OC2=CC=C(C=C2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(4-Formylphenyl) benzenecarbothioate typically involves the reaction of 4-formylphenol with benzenecarbothioyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Formylphenol+Benzenecarbothioyl chloride→O-(4-Formylphenyl) benzenecarbothioate+HCl

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Large-scale reactors and continuous flow systems are employed to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

O-(4-Formylphenyl) benzenecarbothioate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration.

Major Products Formed

Oxidation: 4-Formylbenzoic acid.

Reduction: 4-Hydroxymethylphenyl benzenecarbothioate.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

O-(4-Formylphenyl) benzenecarbothioate finds applications in several scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-(4-Formylphenyl) benzenecarbothioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The benzenecarbothioate moiety can interact with hydrophobic regions of biomolecules, influencing their stability and activity.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The physicochemical and functional properties of O-(4-Formylphenyl) benzenecarbothioate can be contextualized by comparing it to three classes of related compounds:

Oxygen Esters (e.g., O-(4-Formylphenyl) Benzoate)

- Reactivity : Thioesters exhibit higher nucleophilicity at the carbonyl carbon due to sulfur’s lower electronegativity compared to oxygen, making them more reactive in acyl transfer reactions .

- Thermal Stability : Thioesters generally decompose at lower temperatures (~200–300°C) than oxygen esters (~300–400°C), as observed in azomethine derivatives .

- Electronic Properties : The sulfur atom in thioesters reduces the carbonyl stretching frequency in FTIR (e.g., ~1680 cm⁻¹ for thioesters vs. ~1720 cm⁻¹ for esters) .

Amides (e.g., N-(4-Formylphenyl) Benzamide)

- Hydrogen Bonding : Amides form stronger intermolecular hydrogen bonds, enhancing crystallinity and thermal stability (e.g., decomposition >400°C for amides vs. ~250°C for thioesters) .

- Optoelectronic Behavior : Thioesters exhibit broader absorption spectra (λmax ~350–400 nm) compared to amides (λmax ~300–350 nm), as seen in triphenylamine-based azomethines .

Covalent Organic Frameworks (COFs) with Formylphenyl Moieties

COFs synthesized from tris(4-formylphenyl)benzene (e.g., TFPB–DHTHCOF) demonstrate high surface areas (>1000 m²/g) and fluorescence properties . In contrast, thioester analogs like this compound are less likely to form stable COFs due to weaker S–C bonds but may offer enhanced metal coordination sites (e.g., for Cu²+ immobilization) .

Data Table: Key Properties of this compound and Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.